2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one
Overview
Description
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They have a unique chemical structure and versatility, with wide-ranging applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is characterized by a pyrimidine ring fused with an imidazole ring . The exact structure of “2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one” would include additional methyl groups at the 2 and 6 positions of the imidazole ring, and a carbonyl group at the 4 position of the pyrimidine ring.Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including functionalization at various positions to construct privileged scaffolds for further use in the development of new chemosynthetic strategies and drug development .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, imidazo[1,2-a]pyrimidines are aromatic heterocycles .Scientific Research Applications
Antituberculosis Activity
The compound 2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one has been explored in the context of antituberculosis activity. In a study, derivatives of this compound demonstrated significant potency against multi-drug and extensively drug-resistant strains of tuberculosis. The study emphasized the selective potency of these compounds and their promising pharmacokinetic properties, indicating their potential as antituberculosis agents (Moraski et al., 2011).
Antimicrobial Activity
Compounds including this compound have been synthesized and evaluated for their antimicrobial properties. For instance, one study synthesized pyrimidine tetrazole derivatives, demonstrating notable efficacy against bacterial strains such as E. coli. This highlights the compound's potential in developing new antimicrobial agents (Bhoge et al., 2021).
Molecular Recognition and Drug Action
The aminopyrimidine fragment, found in compounds like this compound, is crucial in biology and medicine. Its role in molecular recognition processes, especially involving hydrogen bonding, is significant in the targeted drug action of pharmaceuticals. This was demonstrated in studies examining the crystallization and structural properties of such compounds, providing insights into their potential pharmaceutical applications (Rajam et al., 2017).
Anticancer and Anti-5-lipoxygenase Activities
Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These studies show the versatility of the compound's derivatives in pharmacological applications, particularly in oncology and inflammation control (Rahmouni et al., 2016).
Anticonvulsant and Antidepressant Activities
The compound's derivatives have been explored for their anticonvulsant and antidepressant activities. In one study, pyrido[2,3-d]pyrimidine derivatives exhibited significant anticonvulsant and antidepressant properties, comparable to established drugs like carbamazepine and fluoxetine. This suggests potential therapeutic applications in neurology and psychiatry (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dimethyl-1H-imidazo[1,5-a]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-8(12)11-6(2)9-4-7(11)10-5/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOPZHFAEYMBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=NC=C2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515234 | |
Record name | 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-01-7 | |
Record name | 2,6-Dimethylimidazo[1,5-a]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.